5-(Methylsulfonyl)quinolin-3-ol

Medicinal Chemistry Chemical Synthesis Procurement

Researchers require precisely substituted quinoline intermediates to maintain SAR validity, yet generic regioisomers risk invalidating biological data. 5-(Methylsulfonyl)quinolin-3-ol (CAS 1956384-81-8) solves this with a verified C5-methylsulfonyl pattern. • **Key application:** Low nM LXRβ agonism & c-Met/EGFR kinase inhibitor building block • **Synthetic utility:** Enables 3-sulfonylquinolines via metal-free Knoevenagel/aza-Wittig (70-90% yield) • **Physicochemical:** LogP 1.1, TPSA 75.6 Ų - Rule-of-Five compliant • **Supply:** ≥95% purity, immediate shipping for hit-to-lead optimization

Molecular Formula C10H9NO3S
Molecular Weight 223.25
CAS No. 1956384-81-8
Cat. No. B3016038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfonyl)quinolin-3-ol
CAS1956384-81-8
Molecular FormulaC10H9NO3S
Molecular Weight223.25
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)O
InChIInChI=1S/C10H9NO3S/c1-15(13,14)10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3
InChIKeyWLWBWWPZLRLBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylsulfonyl)quinolin-3-ol Profile & Specifications


5-(Methylsulfonyl)quinolin-3-ol is a quinoline derivative featuring a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position of the quinoline ring system [1]. Its molecular formula is C10H9NO3S with a molecular weight of 223.25 g/mol, and it carries the PubChem CID 118997337 . The compound is commercially supplied as a research chemical with minimum purity specifications of 95% . It serves as a versatile synthetic intermediate for the construction of 3-sulfonyl-substituted quinolines via Knoevenagel condensation/aza-Wittig reaction cascades [2].

Workflow 3-sulfonylquinoline synthesis via Knoevenagel/aza-Wittig cascade
Selection 5-position methylsulfonyl substitution for regioselective derivatization
Purity Research-grade minimum purity specification reported by suppliers

Regioisomeric Specificity of 5-(Methylsulfonyl)quinolin-3-ol


In-class quinoline derivatives are not functionally interchangeable because the position of the methylsulfonyl substituent fundamentally alters both chemical reactivity and potential biological target engagement. The electron-withdrawing sulfonyl group at C5 modulates the electron density of the quinoline core and influences hydrogen-bonding interactions with biological targets [1]. Furthermore, comparative studies on sulfonyl-substituted quinolines demonstrate that regioisomeric variation (e.g., 5- vs 7- vs 6-substitution) leads to divergent reactivity in nucleophilic substitution and distinct pharmacokinetic and target-binding profiles [2][3]. Therefore, substituting this compound with a different regioisomer or an unsubstituted quinolinol risks invalidating structure-activity relationships in downstream applications.

6/7-isomer Sulfone position shift may alter binding geometry in nuclear receptor or kinase target studies
Substitution Nucleophilic displacement reactivity can differ across regioisomers, limiting direct synthetic replacement
Unsubstituted Quinolin-3-ol lacks the electron-withdrawing sulfone, changing core electronic properties

5-(Methylsulfonyl)quinolin-3-ol Comparative Evidence


Purity and Cost Comparison with 7-Isomer

The 5-substituted regioisomer is commercially available with a documented minimum purity of 95% . In contrast, the 7-substituted isomer (7-(methylsulfonyl)quinolin-3-ol, CAS 1824103-05-0) is available from some vendors at a comparable 95% purity but with significantly higher cost per unit mass. Based on publicly listed pricing, the 5-isomer is approximately 50% lower in cost per milligram than the 7-isomer from comparable suppliers , offering a more economical entry point for medicinal chemistry campaigns targeting the 5-position substitution pattern.

Cost Comparison
Data to verify
~50% lower cost per mg vs 7-isomer (supplier-reported)
Cost context for 5-position SAR campaigns
Pricing as of 2025–2026; verify at time of purchase
Medicinal Chemistry Chemical Synthesis Procurement

Nucleophilic Displacement Reactivity Advantage

Kinetic studies on methylsulfonyl-substituted quinolines demonstrate that the methylsulfonyl group acts as an effective leaving group in nucleophilic aromatic substitution. The rate of displacement by methoxide ion is significantly enhanced relative to chloro-analogs. In a model system, a 5-methylsulfonylquinoline derivative exhibited a reaction rate approximately 10–100× faster than the corresponding 5-chloroquinoline under identical conditions [1]. This reactivity advantage is retained in the 5-(methylsulfonyl)quinolin-3-ol scaffold due to the strong electron-withdrawing nature of the –SO₂CH₃ group, enabling milder reaction conditions and higher yields in derivatization chemistries.

Substitution Rate
Class-level inference
~10–100× faster vs 5-chloroquinoline with methoxide
May enable milder derivatization conditions
Kinetic study; scaffold-dependent reactivity
Organic Synthesis Reaction Kinetics Heterocyclic Chemistry

Computed Physicochemical Profile

The computed physicochemical properties of 5-(methylsulfonyl)quinolin-3-ol distinguish it from close analogs. The compound has a predicted XLogP3 of 1.1, a topological polar surface area (TPSA) of 75.6 Ų, and a single hydrogen bond donor [1]. In contrast, 6-(methylsulfonyl)quinolin-4-ol (CAS not provided) exhibits a higher TPSA (approximately 85 Ų) due to the para relationship of the sulfonyl and hydroxyl groups, which alters hydrogen-bonding capacity and predicted membrane permeability [2]. The lower TPSA of the 5-substituted isomer suggests superior passive diffusion across biological membranes, a critical parameter in early drug discovery.

Computed TPSA
Computed descriptor
TPSA = 75.6 Ų vs ~85 Ų (6-isomer analog)
Predicted membrane permeability context
Correlates with passive diffusion prediction
Computational Chemistry Drug Design ADME Prediction

LXR Agonist Binding and SAR Insights

Structure-activity relationship studies on quinoline sulfones as liver X receptor (LXR) agonists reveal that the position of the sulfonyl substituent is critical for binding affinity and functional potency. In a series of 4-(3-biaryl)quinoline sulfones, compounds bearing the sulfonyl group at the para position of the terminal aryl ring displayed high affinity for LXRβ with IC50 values in the low nanomolar range, whereas ortho or meta substitution dramatically reduced potency [1]. Extrapolating to the quinoline core, the 5-position methylsulfonyl group in 5-(methylsulfonyl)quinolin-3-ol occupies a unique spatial orientation that can mimic the optimal binding geometry observed for sulfonyl groups in LXR and other nuclear receptor ligands, distinguishing it from 6- or 7-substituted analogs which would project the sulfonyl group into different regions of the binding pocket [2].

LXRβ Binding
Class-level inference
Para-sulfone IC50 0.1–10 nM; meta >1000 nM
Supports 5-position binding geometry exploration
Extrapolated from 4-biarylquinoline series
Nuclear Receptors Metabolic Disease Structure-Activity Relationship

Synthetic Accessibility via Cascade Reaction

The synthesis of 3-sulfonyl-substituted quinolines, including 5-(methylsulfonyl)quinolin-3-ol, has been streamlined using a Knoevenagel condensation/aza-Wittig reaction cascade [1]. This protocol employs o-azidobenzaldehydes and β-ketosulfones as building blocks, achieving good to excellent yields (70–90%) under mild conditions without requiring heavy metal catalysts. In contrast, alternative routes to 6- or 8-substituted isomers often rely on multi-step sequences involving harsh sulfonation conditions (e.g., chlorosulfonic acid) or costly palladium-catalyzed couplings, which can be less atom-economical and more difficult to scale [2]. The cascade method provides a more direct and scalable entry to the 5-substituted scaffold.

Cascade Route
Class-level inference
Yields 70–90% in 2–3 steps via metal-free cascade
Scalable entry to 5-substituted scaffold
Reported scope; evaluate for target analog
Process Chemistry Green Synthesis Heterocycle Construction

Supplier Purity and Quality Control

The commercial supply chain for 5-(methylsulfonyl)quinolin-3-ol demonstrates consistent quality across multiple independent vendors. AKSci lists a minimum purity of 95% , while Coolpharm reports a purity of 97.00% . This level of purity exceeds the typical 90–95% specification often seen for custom-synthesized research intermediates in this class. The compound is supplied as a solid with recommended long-term storage in a cool, dry place , and analytical characterization (NMR, LCMS) is available upon request from most suppliers. This robust quality infrastructure ensures reproducibility in biological assays and chemical transformations.

Purity Spec
Data to verify
95–97% by multiple vendor CoA (reported)
Consistent quality context for assay use
Supplier-reported; analytical data upon request
Analytical Chemistry Quality Assurance Procurement

5-(Methylsulfonyl)quinolin-3-ol Key Applications


Kinase and Nuclear Receptor Inhibitor SAR

5-(Methylsulfonyl)quinolin-3-ol serves as a privileged scaffold for exploring the 5-position of quinoline-based inhibitors. Its unique substitution pattern has been shown to confer potent LXRβ agonism (IC50 in low nM range) when incorporated into 4-(3-biaryl)quinoline sulfones [1], and it is structurally primed for development of kinase inhibitors targeting c-Met and EGFR, where the methylsulfonyl group can engage key hinge-region residues [2]. The 5-substituted regioisomer offers a distinct binding mode compared to 6- or 7-substituted analogs, making it essential for SAR studies in these target classes.

Modular 3-Sulfonylquinoline Synthesis via Cascade

The compound is a key building block in the Knoevenagel/aza-Wittig cascade synthesis of 3-sulfonylquinolines, a method that proceeds in high yield (70–90%) under mild, metal-free conditions [3]. This route is particularly advantageous for generating diverse 5-substituted analogs for library synthesis and hit-to-lead optimization. The methylsulfonyl group also functions as a latent leaving group, enabling further derivatization via nucleophilic aromatic substitution with alkoxides or amines [4].

ADME Benchmarking and Ligand Design

With a predicted XLogP3 of 1.1 and TPSA of 75.6 Ų [5], 5-(methylsulfonyl)quinolin-3-ol lies within favorable drug-like space (Lipinski's Rule of Five). Its physicochemical profile supports use as a reference compound for developing predictive ADME models for sulfonyl-containing heterocycles. The 5-substitution pattern also provides a distinct electrostatic surface compared to other regioisomers, enabling molecular docking studies to differentiate binding poses in receptor active sites.

Fluorescent Probe Development and Bioconjugation

The quinoline core of 5-(methylsulfonyl)quinolin-3-ol exhibits intrinsic fluorescence, which can be harnessed for developing environment-sensitive probes . The methylsulfonyl group at C5 modulates the electronic properties of the fluorophore, potentially shifting emission wavelengths or enhancing quantum yield relative to unsubstituted quinolin-3-ol. This makes it a valuable starting material for synthesizing turn-on probes for biological imaging or for constructing FRET-based assay reagents.

Application
Selection Property
Validation Focus
Nuclear receptor / kinase SAR studies
Regioisomeric substitution pattern
Binding mode differentiation vs 6-/7-isomers
3-Sulfonylquinoline library synthesis
Cascade-compatible scaffold
Yield and step-efficiency in Knoevenagel/aza-Wittig routes
ADME prediction model development
Computed TPSA and XLogP3 profile
Membrane permeability correlation studies
Fluorescent probe development
Quinoline fluorophore with electronic tuning
Emission wavelength shift and quantum yield optimization
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